2-(Bromomethyl)-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1,5-naphthyridine is a heterocyclic organic compound that features a bromomethyl group attached to a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,5-naphthyridine typically involves the bromination of a precursor naphthyridine compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, solvent composition, and reaction time can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,5-naphthyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of naphthyridine.
Oxidation: Oxidized naphthyridine derivatives.
Reduction: Methyl-substituted naphthyridine.
Scientific Research Applications
2-(Bromomethyl)-1,5-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,5-naphthyridine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s bioactivity. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)acrylate: Another bromomethyl-containing compound used in organic synthesis.
2-Bromomethyl-1,3-dioxolane: A compound with a similar bromomethyl group but different ring structure.
3-Bromo-2-(bromomethyl)propionic acid: Contains two bromine atoms and is used in different chemical reactions.
Uniqueness
2-(Bromomethyl)-1,5-naphthyridine is unique due to its naphthyridine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H7BrN2 |
---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2-(bromomethyl)-1,5-naphthyridine |
InChI |
InChI=1S/C9H7BrN2/c10-6-7-3-4-8-9(12-7)2-1-5-11-8/h1-5H,6H2 |
InChI Key |
ODKCTVDSGGCGET-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=N2)CBr)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CBr)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.